2-Pyridin-3-yl-cyclopropylamine hydrochloride
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Overview
Description
2-Pyridin-3-yl-cyclopropylamine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by a cyclopropylamine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-3-yl-cyclopropylamine hydrochloride typically involves the reaction of pyridine derivatives with cyclopropylamine. One common method is the reaction of 2-bromopyridine with cyclopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-3-yl-cyclopropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-Pyridin-3-yl-cyclopropylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Pyridin-3-yl-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 1-Pyridin-2-yl-cyclopropylamine hydrochloride
- N-(Pyridin-2-yl)amides
- 3-Bromoimidazo[1,2-a]pyridines
Uniqueness
2-Pyridin-3-yl-cyclopropylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in certain applications .
Properties
Molecular Formula |
C9H14N2 |
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Molecular Weight |
150.22 g/mol |
IUPAC Name |
methane;2-pyridin-3-ylcyclopropan-1-amine |
InChI |
InChI=1S/C8H10N2.CH4/c9-8-4-7(8)6-2-1-3-10-5-6;/h1-3,5,7-8H,4,9H2;1H4 |
InChI Key |
WESBPGJXFBQXCM-UHFFFAOYSA-N |
Canonical SMILES |
C.C1C(C1N)C2=CN=CC=C2 |
Origin of Product |
United States |
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